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5-Ethyl-4-methylthiazole

Flavor chemistry Sensory analysis Thiazole derivatives

5-Ethyl-4-methylthiazole (CAS 31883-01-9) is a 4,5-disubstituted thiazole heterocycle with the molecular formula C6H9NS and a molecular weight of 127.21 g/mol. It is characterized by a nutty, green, and earthy odor profile, described at 0.10% in propylene glycol as having nut, green, and earthy nuances.

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 31883-01-9
Cat. No. B1294845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4-methylthiazole
CAS31883-01-9
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESCCC1=C(N=CS1)C
InChIInChI=1S/C6H9NS/c1-3-6-5(2)7-4-8-6/h4H,3H2,1-2H3
InChIKeyXPQULTFBJPGINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-4-methylthiazole (CAS 31883-01-9): Procurement-Grade Profile of a Nutty Thiazole Flavor Compound


5-Ethyl-4-methylthiazole (CAS 31883-01-9) is a 4,5-disubstituted thiazole heterocycle with the molecular formula C6H9NS and a molecular weight of 127.21 g/mol . It is characterized by a nutty, green, and earthy odor profile, described at 0.10% in propylene glycol as having nut, green, and earthy nuances [1]. This compound occurs naturally in coffee and thermally processed foods, contributing to roasted, nutty aroma characteristics [2]. Its estimated physicochemical properties include a boiling point of ~181°C, density of ~1.042 g/mL, pKa of 3.56±0.10, and LogP of 1.694 .

Why Generic Substitution Fails: Structural and Sensory Differentiation of 5-Ethyl-4-methylthiazole in Thiazole-Based Formulations


Thiazole derivatives share a common heterocyclic core, yet subtle variations in alkyl substitution pattern (position and chain length) yield pronounced divergence in odor quality, threshold, and application specificity. 5-Ethyl-4-methylthiazole possesses an ethyl group at the 5-position and a methyl group at the 4-position, distinguishing it from analogs such as 4-methyl-5-vinylthiazole (vinyl substitution) , 4,5-dimethylthiazole (methyl at both positions) [1], and 2-isobutylthiazole (isobutyl at 2-position) . These structural differences manifest in distinct sensory profiles: 5-ethyl-4-methylthiazole delivers a balanced nutty-green-earthy character , whereas 4-methyl-5-vinylthiazole exhibits a musty-nutty-cocoa note and 4,5-dimethylthiazole conveys roasted, meaty, and fishy nuances [2]. Consequently, generic substitution without consideration of these quantitative differences can compromise flavor authenticity, sensory impact, and regulatory compliance in end-use applications.

Quantitative Differentiation Evidence: 5-Ethyl-4-methylthiazole vs. Closest Analogs


Odor Profile Differentiation: Nutty-Green-Earthy Signature vs. Cocoa-Musty and Roasted-Meatty Analogs

5-Ethyl-4-methylthiazole exhibits a nutty, green, and earthy odor profile at 0.10% in propylene glycol . In contrast, 4-methyl-5-vinylthiazole presents musty, nutty, root vegetable, and cocoa notes under comparable conditions (0.10% in dipropylene glycol) . 4,5-Dimethylthiazole conveys roasted, nutty, fishy, green, and boiled shrimp notes at 0.10% in dipropylene glycol [1]. This qualitative divergence in odor descriptors underscores the inability to substitute these compounds without altering flavor character.

Flavor chemistry Sensory analysis Thiazole derivatives

Physicochemical Property Divergence: Boiling Point, Density, and LogP as Surrogates for Volatility and Partitioning

5-Ethyl-4-methylthiazole exhibits an estimated boiling point of 181°C and density of 1.042 g/mL, with an estimated LogP of 1.694 . Comparatively, 4-methyl-5-vinylthiazole has a boiling point of 78-80°C at 25 mmHg (reduced pressure), a density of 1.093 g/mL, and an estimated LogP of 1.38 . 4,5-Dimethylthiazole shows a boiling point of 158°C at 742 mmHg, density of 1.07 g/mL, and LogP of 2.09 [1]. These differences in volatility (boiling point) and hydrophobicity (LogP) influence flavor release kinetics and partitioning behavior in complex matrices.

Physicochemical characterization Flavor release Formulation science

Regulatory Status and Availability: Non-FEMA GRAS Classification and Specialized Procurement Pathway

5-Ethyl-4-methylthiazole is not listed as a FEMA GRAS flavoring substance in publicly available regulatory databases, whereas comparators such as 4-methyl-5-vinylthiazole (FEMA 3313) [1] and 4,5-dimethylthiazole (FEMA 3274) [2] possess established FEMA numbers and are recognized for food flavor use. 2-Isobutylthiazole (FEMA 3134) is also a widely accepted GRAS flavorant [3]. The absence of a FEMA designation for 5-ethyl-4-methylthiazole indicates a distinct regulatory pathway, potentially limiting its direct use in food applications without additional clearance or restricting it to research, fragrance, or non-food industrial uses [4].

Regulatory compliance Flavor ingredient sourcing FDA FEMA

Chromatographic Retention Behavior: Kovats Index Differentiation for Analytical Method Development

5-Ethyl-4-methylthiazole exhibits a Kovats retention index (RI) of 1043 on a DB-5 column and 1467 on a DB-Wax column [1]. In comparison, 4,5-dimethylthiazole shows RI values ranging from 906-934 on DB-1/DB-5 columns and 1372 on DB-Wax [2]. These distinct retention indices enable chromatographic resolution of structurally similar thiazoles in complex volatile mixtures, facilitating accurate quantitation and quality control.

Gas chromatography Retention index Flavor analysis

Procurement-Driven Application Scenarios for 5-Ethyl-4-methylthiazole


Natural and Processed Coffee Flavor Reconstitution

5-Ethyl-4-methylthiazole has been identified as a naturally occurring volatile in coffee aroma [1]. Its nutty-green-earthy odor profile makes it a candidate for authentic coffee flavor reconstitution, particularly in instant coffee, coffee extracts, and coffee-flavored confections. Procurement for this application prioritizes the compound's specific sensory character over other thiazoles (e.g., 4-methyl-5-vinylthiazole's cocoa note or 4,5-dimethylthiazole's fishy-meaty note [2]) to maintain coffee authenticity.

Non-Food Fragrance and Scent Development

Given the absence of a FEMA GRAS designation [3], 5-ethyl-4-methylthiazole is strategically positioned for non-food fragrance applications, including fine fragrances, household products, and personal care items. Its balanced nutty-green-earthy character can provide earthy, natural undertones in complex fragrance accords. Procurement for fragrance use avoids regulatory hurdles associated with food-grade thiazoles and leverages the compound's unique odor signature.

Academic and Industrial Research on Thiazole Structure-Odor Relationships

5-Ethyl-4-methylthiazole serves as a valuable model compound in structure-odor relationship studies due to its distinct substitution pattern (5-ethyl, 4-methyl) relative to other disubstituted thiazoles. Its well-defined physicochemical properties (LogP 1.69, pKa 3.56) and chromatographic behavior (DB-5 RI 1043) [4] support controlled sensory and analytical investigations. Procurement for research enables comparative studies on odor thresholds, receptor binding, and flavor release kinetics.

Analytical Reference Standard for GC-MS Flavor Profiling

With documented Kovats retention indices on both non-polar (DB-5: 1043) and polar (DB-Wax: 1467) GC columns [4], 5-ethyl-4-methylthiazole is suitable as a reference standard for identifying and quantifying thiazole volatiles in complex food and beverage matrices. Its distinct RI differentiates it from co-eluting thiazoles (e.g., 4,5-dimethylthiazole DB-5 RI ~928-934) [5]. Procurement of high-purity material supports analytical method development and quality assurance in flavor research laboratories.

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